Calix(4)arene

Descripción general

Descripción

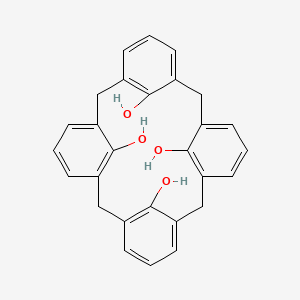

Calix[4]arene, a molecule recognized for its unique structural framework, embodies a versatile platform in supramolecular chemistry. Its architecture, featuring a bowl-shaped configuration, has propelled its utilization across a diverse range of chemical applications. The molecule's distinct topology facilitates the construction of intricate coordination cages and metal-organic frameworks, particularly emphasizing its role in synthesizing covalent organic frameworks (COFs). The synthesis challenges associated with calix[4]arene, primarily due to its conformational flexibility, have been addressed by strategic modifications, enabling the creation of periodic 2D extended organic networks. This adaptability underscores calix[4]arene's significance in developing materials with tailored properties for specific applications, such as charge-selective dye removal (Garai et al., 2021).

Synthesis Analysis

The synthesis of calix[4]arene derivatives incorporates innovative strategies to overcome the inherent conformational flexibility of the molecule. Approaches such as dynamic imine bond formation and specific linker incorporation have proven effective in crafting COFs with distinct interpenetrated and non-interpenetrated frameworks. This versatility in synthesis protocols highlights the molecule's potential in the precise engineering of materials for environmental and analytical applications, showcasing its ability to selectively remove cationic dyes irrespective of their molecular size (Garai et al., 2021).

Molecular Structure Analysis

Calix[4]arene's cone-shaped molecular structure plays a pivotal role in the formation of COFs, facilitating the unique interpenetration of 2D layers. This structural characteristic is instrumental in generating materials with high negative surface charge, derived from calixarene units, which are tailored for specific charge-selective applications. The molecular structure of calix[4]arene, with its distinct conformational properties, underscores its utility in crafting materials with enhanced selectivity and performance in environmental remediation (Garai et al., 2021).

Chemical Reactions and Properties

The chemical versatility of calix[4]arene is exemplified by its ability to form dynamic imine bonds, enabling the synthesis of COFs with varying degrees of interpenetration. This reactivity is central to the molecule's application in creating frameworks that exhibit exceptional selectivity for cationic dyes. The inherent flexibility in calix[4]arene's chemical reactivity paves the way for the development of materials with tailored functionalities for charge-selective separation processes (Garai et al., 2021).

Physical Properties Analysis

The physical properties of calix[4]arene-derived COFs, such as their unique 2D layered structures, are crucial for their high performance in selective dye removal. The ability of these COFs to undergo selective formation of interpenetrated and non-interpenetrated frameworks significantly influences their physical characteristics, enabling the design of materials with specific surface charges and structural configurations for enhanced environmental applications (Garai et al., 2021).

Chemical Properties Analysis

The chemical properties of calix[4]arene, particularly its ability to undergo dynamic bond formation and its conformational flexibility, are key factors in its utility for synthesizing materials with specific chemical functionalities. These properties are exploited in the selective removal of cationic dyes, showcasing the molecule's potential in crafting materials for charge-selective environmental remediation. The adaptability in chemical properties further highlights calix[4]arene's role in the development of versatile materials for a broad spectrum of applications (Garai et al., 2021).

Aplicaciones Científicas De Investigación

-

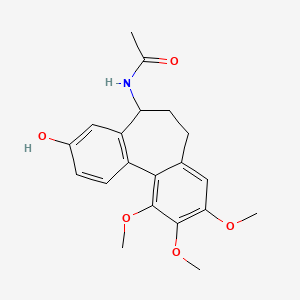

Medicinal Chemistry

- Calix(4)arene derivatives have been synthesized and evaluated for their cytotoxic activity . The synthesized compounds were investigated against different human cancer cells, including A549, DLD-1, HEPG2, and PC-3, and human healthy epithelium cell line PNT1A . The results showed that these derivatives inhibited the proliferation of these cells in a dose-dependent manner .

-

Supramolecular Chemistry

-

DNA Binding and Cell Transfection

-

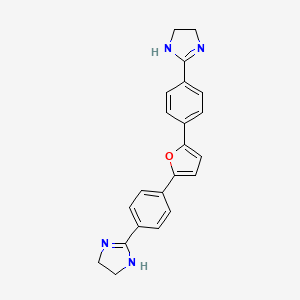

Electrochemical Sensors

-

Optical Sensors

-

Chiral Recognition Devices

-

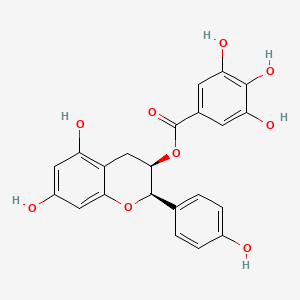

Drug Delivery Systems

- Calix(4)arene derivatives have been used in the design and preparation of novel bioactive carriers for antitumor drug delivery . An amphiphilic and bioactive calix(4)arene derivative was synthesized and used to prepare micelles loaded with the antitumor drug doxorubicin . The drug release kinetics curve of the encapsulated-DOX micelle demonstrated a rapid release under mild conditions, indicating good pH-responsive ability . The cytotoxicity of the DOX-loaded micelle was found to be more significant than that of DOX and the blank micelles .

-

Reusable Calix(4)arene-bonded Silica Gel

- A novel calix(4)arene-bonded silica gel (C4BS) has been prepared by covalent attachment of a calix(4)arene derivative to silica gel through a thiol–ene process . The structure and properties of C4BS were studied by Fourier Transform Infra-Red (FTIR) spectroscopy, thermal gravimetric analysis (TGA), and elemental analysis .

-

Sodium Selective Electrodes

Safety And Hazards

Calix(4)arene causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Direcciones Futuras

Calix(4)arene is an attractive host for molecular recognition due to its accessibility through the hollow cavity and shallow bowl shape . Designing a flexible molecule to recognize nano to large biomolecules is a challenging goal in host-guest chemistry . This suggests that future research could focus on designing flexible calix(4)arene molecules for various applications in supramolecular chemistry.

Propiedades

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNHVQZZPXPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340197 | |

| Record name | Calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix[4]arene | |

CAS RN |

74568-07-3 | |

| Record name | 25,26,27,28-Tetrahydroxycalix[4]arene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74568-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calix[4]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1217309.png)

![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)

![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)

![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)

![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)